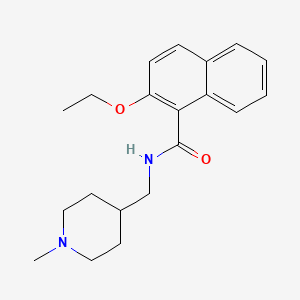
1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C16H20FN3O2S and its molecular weight is 337.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Cycloaddition
A study by Liu et al. (2013) presents a route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity through an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones. This methodology highlights the utility of sulfonyl-containing piperidine derivatives in synthesizing complex molecular frameworks with potential pharmacological activities Liu et al., 2013.
Antimicrobial Activity
El‐Emary et al. (2002) investigated the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole, leading to compounds with potential antimicrobial activity. This demonstrates the application of sulfonamido piperidine derivatives in developing new antimicrobial agents El‐Emary et al., 2002.
Anticancer Potential
A study highlighted novel fluoro-substituted benzo[b]pyran derivatives with anti-lung cancer activity. These compounds, which include sulfonyl and piperidine moieties, show anticancer activity at low concentrations compared to reference drugs, illustrating the role of these derivatives in cancer therapy research Hammam et al., 2005.
Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of piperidine derivatives on iron corrosion. This application signifies the potential of sulfonyl piperidine derivatives in industrial applications, particularly in corrosion prevention Kaya et al., 2016.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing theimidazole moiety, which is similar to the pyrazole moiety in the given compound, have been found to exhibit a broad range of chemical and biological properties . They are known to interact with various biological targets, leading to diverse pharmacological activities .
Mode of Action
The presence of thepyrazole moiety suggests that it might interact with its targets in a manner similar to other pyrazole derivatives . Pyrazole derivatives are known to bind with high affinity to multiple receptors, which could potentially influence the compound’s mode of action .
Biochemical Pathways
It’s known thatorganoboron compounds , such as boronic esters, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known thatpinacol boronic esters are usually bench stable, easy to purify, and often even commercially available . These features could potentially influence the compound’s bioavailability.
Result of Action
It’s known thatimidazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Given the structural similarity between imidazole and pyrazole, it’s possible that this compound might exhibit similar effects.
Action Environment
It’s known that the stability ofboronic esters can pose challenges, especially considering the removal of the boron moiety at the end of a sequence if required . This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-19-10-8-16(18-19)13-6-4-9-20(11-13)23(21,22)12-14-5-2-3-7-15(14)17/h2-3,5,7-8,10,13H,4,6,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMSJTHWDBDAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
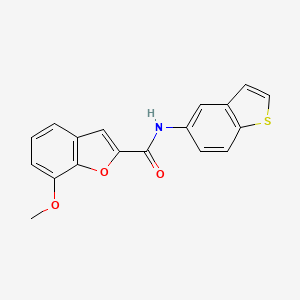
![(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide](/img/structure/B2741471.png)

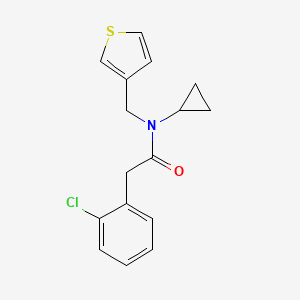

![4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2741478.png)
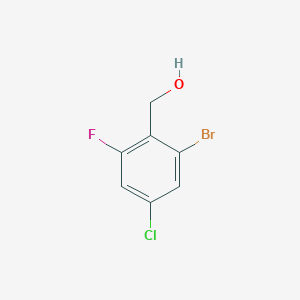
![4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2741481.png)
![N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]propanamide](/img/structure/B2741484.png)
![1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2741485.png)
![5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2741487.png)
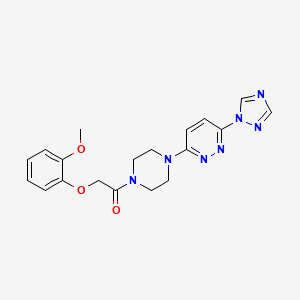
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2741490.png)
